Methyl 4-(piperidin-2-yl)benzoate
Description
Contextualization within Piperidine (B6355638) and Benzoate (B1203000) Chemistry Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. thieme-connect.comthieme-connect.comresearchgate.netarizona.eduresearchgate.net Its prevalence stems from its ability to confer favorable physicochemical properties to molecules, such as modulating acidity (pKa) and lipophilicity (logP), which are crucial for drug absorption and distribution in the body. thieme-connect.comresearchgate.net The introduction of a chiral center in the piperidine ring, as is the case with a 2-substituted piperidine, can significantly influence a molecule's interaction with biological targets, potentially leading to enhanced potency and selectivity. thieme-connect.comresearchgate.net The piperidine motif is a cornerstone in the design of drugs targeting the central nervous system, as well as in agents with anticancer, antihistaminic, and anticoagulant properties. arizona.eduresearchgate.net
Similarly, the benzoate moiety, an ester of benzoic acid, is a common structural element in organic chemistry. ontosight.ai Benzoate esters are not only important intermediates in the synthesis of a wide range of organic compounds but are also found in numerous natural products and pharmaceuticals. ontosight.aiorganic-chemistry.org The methyl ester group can act as a protecting group for the carboxylic acid, allowing for selective reactions at other parts of the molecule. Furthermore, the aromatic ring of the benzoate can engage in various chemical transformations, making it a versatile component in the construction of complex molecular architectures. organic-chemistry.org The biotransformation of benzoates is also a subject of study, with research exploring their conversion into other useful chemicals through engineered microorganisms. asm.orgnih.govnih.gov
Significance of the Methyl 4-(piperidin-2-yl)benzoate Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis
The combination of the piperidine and benzoate functionalities in this compound creates a scaffold with considerable potential in both medicinal chemistry and organic synthesis. This compound serves as a key intermediate in the synthesis of novel therapeutic agents and complex organic molecules.
In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. For instance, the piperidine portion can interact with various receptors and enzymes, while the benzoate part can be modified to fine-tune the molecule's properties and interactions. Research has shown that compounds incorporating the 1-methylpiperidin-4-yl benzoate structure exhibit significant antiproliferative activity against cancer cell lines. The specific arrangement of the piperidine ring and the benzoate group in this compound provides a template for the design of new molecules with potential therapeutic applications in areas such as oncology and neurology.
From the perspective of organic synthesis, this compound is a valuable building block. Its synthesis and the reactions it undergoes are of interest to chemists seeking to create complex molecular structures. The compound can be synthesized through various routes, often involving the esterification of the corresponding carboxylic acid. The hydrochloride salt form is often used to improve solubility in aqueous reaction conditions. The presence of both a secondary amine on the piperidine ring and an ester group allows for a range of chemical modifications, making it a versatile starting material for the synthesis of a diverse array of more complex molecules. organic-chemistry.org The chiral nature of the 2-substituted piperidine ring also makes it a useful component in asymmetric synthesis, where the goal is to create a single enantiomer of a chiral molecule. sigmaaldrich.combldpharm.com
Below is a table summarizing the key properties of this compound and its derivatives.
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C13H17NO2 |
| CAS Number | 863869-85-6 |
| Chirality | The 2-position of the piperidine ring is a chiral center, leading to (R) and (S) enantiomers. |
| Significance | A key building block in medicinal chemistry and organic synthesis. |
| Applications | Intermediate in the synthesis of potential therapeutics, including anticancer and neurological agents. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-piperidin-2-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h5-8,12,14H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVNPUNNHRUTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Piperidin 2 Yl Benzoate and Its Analogues
Stereoselective Synthesis of Enantiomers ((R)- and (S)-Methyl 4-(piperidin-2-yl)benzoate)
The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the development of methods for the stereoselective synthesis of (R)- and (S)-methyl 4-(piperidin-2-yl)benzoate is of paramount importance. These approaches can be broadly categorized into two main strategies: the use of chiral auxiliaries and asymmetric catalysis, and the separation of enantiomers from a racemic mixture.
Chiral Auxiliaries and Asymmetric Catalysis Approaches
Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch This can be achieved through several techniques, including the use of a chiral pool (enantioenriched starting materials), chiral auxiliaries, or enantioselective synthesis with chiral reagents or catalysts. ethz.ch
Chiral Auxiliaries: A chiral auxiliary is an enantiopure group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. ethz.chuclan.ac.uk After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral piperidine (B6355638) derivatives, C2-symmetric chiral auxiliaries have been explored to induce chirality during reactions like aryl migration, although with modest diastereoselectivities in some initial studies. uclan.ac.uk
Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereoselectivity of a reaction. ethz.ch For the synthesis of piperidine derivatives, various catalytic asymmetric methods have been developed. For instance, the first highly enantioselective variant of the Kwon annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, provides functionalized piperidine derivatives with very good stereoselectivity. researchgate.netnih.gov Ruthenium-catalyzed asymmetric hydrogenation has also been employed to introduce a chiral amino moiety at a late stage in the synthesis of related structures. acs.org Furthermore, specialized chiral dirhodium catalysts have been shown to enhance both diastereoselectivity and enantioselectivity in the C-H functionalization of piperidines. d-nb.info
| Catalyst/Auxiliary Type | Reaction Type | Key Features |
| C2-Symmetric Chiral Phosphepine | [4+2] Annulation of Imines and Allenes | First highly enantioselective variant of the Kwon annulation. researchgate.netnih.gov |
| Chiral Dirhodium Catalysts | C-H Functionalization of Piperidines | Enhanced diastereoselectivity and enantioselectivity. d-nb.info |
| Ruthenium Catalysts | Asymmetric Hydrogenation | Introduces chiral amino moieties at late synthetic stages. acs.org |
| Chiral Auxiliaries | Aryl Migration | Induces chirality, though sometimes with modest diastereoselectivity. uclan.ac.uk |
Enantiomeric Separation Techniques and Chiral Chromatography
When a chiral compound is synthesized in an achiral environment, it results in a 50:50 mixture of both enantiomers, known as a racemic mixture. iapc-obp.com Separating these enantiomers, a process called resolution, is a common strategy to obtain the pure, biologically active form. ethz.ch
Chiral Chromatography: This is a widely used and effective method for separating enantiomers. mdpi.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. eijppr.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. iapc-obp.com Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) and amylose), proteins, and Pirkle-type phases. eijppr.com For piperidine-containing compounds, chiral HPLC with polysaccharide-based columns is a common approach. mdpi.com
Diastereomeric Salt Formation: Another classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization. After separation, the individual enantiomers can be recovered by removing the resolving agent.
| Separation Technique | Principle | Common Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a Chiral Stationary Phase (CSP). eijppr.com | Separation of a wide range of racemic compounds, including piperidine derivatives. mdpi.com |
| Diastereomeric Salt Formation & Crystallization | Formation of diastereomers with different solubilities. | Resolution of racemic acids and bases. |
General Synthetic Routes to Methyl 4-(piperidin-2-yl)benzoate
The synthesis of racemic this compound can be accomplished through several conventional organic chemistry reactions. These routes typically involve the formation of the ester and the piperidine ring, which can be achieved in various orders.
Esterification Reactions of 4-(piperidin-2-yl)benzoic Acid
A straightforward method for the synthesis of this compound is the esterification of the corresponding carboxylic acid, 4-(piperidin-2-yl)benzoic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. vulcanchem.com The reaction is often performed under reflux conditions to drive the equilibrium towards the ester product. Solid acid catalysts, such as those based on zirconium and titanium, have also been developed for the esterification of benzoic acid derivatives, offering potential advantages in terms of catalyst separation and reuse. mdpi.com
Formation of Hydrochloride Salts and Other Salts
For practical applications, such as in biological assays, this compound is often converted into its hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid. The resulting salt often exhibits enhanced water solubility and crystallinity, which facilitates its purification and handling. Other salts, such as the benzoate (B1203000) salt, have also been prepared for related compounds. acs.org
Nucleophilic Substitution Strategies for Piperidine and Benzoate Moiety Coupling
The carbon framework of this compound can be constructed through nucleophilic substitution reactions. One approach involves the reaction of a piperidine derivative with an activated benzoate. evitachem.com For example, a piperidine with a suitable leaving group can be reacted with a methyl benzoate derivative that has a nucleophilic site, or vice versa. Kinetic studies of the reactions of substituted phenyl benzoates with nucleophiles like piperidine have provided insights into the reaction mechanisms, which can proceed through either a stepwise or concerted pathway. researchgate.net The synthesis of related piperidine derivatives has been achieved through a five-step procedure involving the nucleophilic substitution of a tosylate or mesylate with a phenol. nih.gov Another strategy involves the Mitsunobu coupling of a hydroxymethylpiperidine derivative with a phenolic compound. nih.gov
| Synthetic Strategy | Key Reactants | Reaction Type |
| Esterification | 4-(piperidin-2-yl)benzoic acid, Methanol | Acid-catalyzed esterification vulcanchem.com |
| Salt Formation | This compound, HCl | Acid-base reaction |
| Nucleophilic Substitution | Piperidine derivative, Activated benzoate | SNAr or SN2 type reactions evitachem.comresearchgate.netnih.gov |
Reduction and Oxidation Reactions in Synthesis Pathways
The synthesis of this compound and its analogues heavily relies on reduction reactions, particularly for the formation of the piperidine ring from a pyridine (B92270) precursor. The most prevalent method is the catalytic hydrogenation of the corresponding pyridine derivative, Methyl 4-(pyridin-2-yl)benzoate. google.com This transformation involves the saturation of the aromatic pyridine ring to yield the aliphatic piperidine ring.
Several catalytic systems have been developed for the hydrogenation of pyridine derivatives. mdpi.com These reactions often require transition metal catalysts and can be performed under various conditions. mdpi.com
Catalytic Hydrogenation: This is a fundamental process in modern organic synthesis for producing piperidines from pyridines. mdpi.com Catalysts such as Platinum(IV) oxide (PtO₂, Adams' catalyst) are effective for the hydrogenation of substituted pyridines, typically in a solvent like acetic acid under hydrogen gas pressure. asianpubs.org Other catalysts, including rhodium, ruthenium, palladium, and cobalt, have also been successfully used. mdpi.comasianpubs.org For instance, a heterogeneous cobalt catalyst based on titanium nanoparticles has been used for acid-free hydrogenation in water. mdpi.com
Electrocatalytic Hydrogenation: As a more sustainable alternative to traditional high-pressure and high-temperature methods, electrocatalytic hydrogenation has emerged. nih.govresearchgate.net This technique can hydrogenate pyridines at ambient temperature and pressure. One demonstrated system uses a membrane electrode assembly with a carbon-supported rhodium catalyst to achieve the quantitative conversion of pyridine to piperidine. nih.govacs.org
While the primary reduction focuses on the pyridine ring, other functional groups, such as the benzoate ester, can also be reduced. The ester group can be reduced to an alcohol using reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This reaction is typically performed as a subsequent step if the alcohol derivative is the desired final product.
Oxidation reactions are less common in the primary synthesis of the title compound but can be used to create derivatives. For example, the piperidine ring can be oxidized to form ketones or the ester group can be hydrolyzed to a carboxylic acid.
Table 1: Catalytic Systems for Pyridine to Piperidine Reduction
| Catalyst | Method | Conditions | Reference |
|---|---|---|---|
| Platinum(IV) oxide (PtO₂) | Catalytic Hydrogenation | Acetic acid, H₂ gas pressure (50-70 bar) | asianpubs.org |
| Rhodium on Carbon (Rh/C) | Electrocatalytic Hydrogenation | Ambient temperature and pressure, AEM electrolyzer | nih.govacs.org |
| Ruthenium(II) Complex | Asymmetric Hydrogenation | Mild conditions | mdpi.com |
Synthesis of Functionalized and Substituted Derivatives of this compound
The core structure of this compound can be modified at several positions to generate a library of analogues. These modifications are typically explored to alter the molecule's chemical properties.
Modifications on the Piperidine Ring (e.g., Alkoxy, Alkyl, Oxo, Nitro Substitutions)
The piperidine ring is a common target for functionalization. Various substituents can be introduced to alter its steric and electronic properties. The synthesis of these derivatives often involves using a pre-functionalized piperidine precursor or modifying the piperidine ring after its formation.
For example, piperidine derivatives with phenyl and methoxy (B1213986) groups have been synthesized and incorporated into larger molecular structures. google.com A diversity-oriented synthesis approach allows for the creation of a wide range of analogs, starting from precursors like 4-hydroxymethylpiperidine and introducing modifications through multi-step sequences. nih.gov
Table 2: Examples of Piperidine Ring Modifications
| Substitution Type | Example Compound/Fragment | Synthetic Context | Reference |
|---|---|---|---|
| Hydroxy | 2-Phenylpiperidin-4-ol | Used as an intermediate for more complex derivatives. | google.com |
| Alkoxy | 4-Methoxy-2-phenylpiperidine | Synthesized for incorporation into indole (B1671886) derivatives. | google.com |
| Alkyl/Aryl | 2-Phenylpiperidine | A common modification, often used as a building block. | google.com |
Modifications on the Benzoate Moiety (e.g., Methoxy, Halogen, Alkyl Substitutions)
The benzoate portion of the molecule is also frequently modified. Introducing substituents onto the phenyl ring can significantly impact the electronic nature of the entire molecule.
A key example is the synthesis of (±)-methyl 2-methoxy-4-(piperidin-2-yl)benzoate, which was prepared from its pyridine precursor, methyl 2-methoxy-4-(pyridin-2-yl)benzoate. google.com This demonstrates that substitutions like a methoxy group can be carried on the aromatic ring during the core piperidine synthesis. google.comvulcanchem.com Furthermore, metal-free, visible-light-promoted methods have been developed for coupling alcohol-derived benzoates with pyridines, showcasing tolerance for various functional groups on the benzoate ring, including cyano and fluoro substituents. nih.govrsc.org
Table 3: Examples of Benzoate Moiety Modifications
| Substitution Type | Example Compound | Synthetic Method | Reference |
|---|---|---|---|
| Methoxy | (±)-Methyl 2-methoxy-4-(piperidin-2-yl)benzoate | Hydrogenation of the corresponding pyridine precursor. | google.com |
| Halogen (Fluoro) | 4-Cyano-2-fluorobenzoate derivatives | Metal-free deoxygenative coupling with pyridines. | nih.govrsc.org |
Linker Variations and Heterocyclic Ring Replacements
Structural diversity can be further enhanced by altering the connection between the piperidine and benzoate rings or by replacing one of the rings with a different heterocycle.
Linker Variations: Instead of a direct bond, a linker group can be inserted. For instance, Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate features an ethoxy linker between the benzoate ring and the piperidine nitrogen. This is typically synthesized via nucleophilic substitution, reacting a hydroxybenzoate with a chloroalkylpiperidine.
Heterocyclic Ring Replacements: The piperidine ring can be replaced with other nitrogen-containing heterocycles. A notable analogue is (R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride, which incorporates a five-membered pyrrolidine (B122466) ring instead of the six-membered piperidine. Alternatively, the benzoate moiety can be replaced. For example, piperidine has been attached to a 1,3,5-triazine (B166579) ring system, which is then linked to a benzoic acid derivative. nih.gov
Table 4: Examples of Linker and Heterocyclic Variations
| Variation Type | Example Compound/Fragment | Description | Reference |
|---|---|---|---|
| Linker Insertion | Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate | An ethoxy group links the piperidine nitrogen to the benzoate oxygen. | |
| Heterocycle Replacement (Piperidine) | (R)-Methyl 4-(pyrrolidin-2-yl)benzoate | The six-membered piperidine is replaced by a five-membered pyrrolidine. | |
| Heterocycle Replacement (Benzoate) | 4-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid | The piperidine is attached to a triazine ring, which replaces the direct connection to the benzoate. | nih.gov |
Structure Activity Relationship Sar Studies of Methyl 4 Piperidin 2 Yl Benzoate Derivatives
Influence of Stereochemistry on Biological Activity and Receptor Affinity
The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a dramatic effect on its biological activity. For methyl 4-(piperidin-2-yl)benzoate derivatives, the chiral center at the 2-position of the piperidine (B6355638) ring is a key determinant of receptor affinity and efficacy.
Research has consistently demonstrated that the (S)-enantiomer of this compound derivatives often exhibits significantly higher potency compared to the (R)-enantiomer. This stereochemical preference highlights the importance of the (R)-configuration for interactions with chiral biological targets. For instance, in a series of factor B inhibitors, the introduction of a phenyl group at the 2-position of the piperidine ring led to a substantial increase in inhibitory potency. researchgate.net This suggests that the specific orientation of the substituent at this position is crucial for optimal binding.
Furthermore, studies on related piperidine-containing compounds have shown that stereoisomerism can profoundly affect their biological activities, including antibacterial, antifungal, and anthelmintic properties. nih.gov The precise three-dimensional fit of a molecule into its binding site is often a prerequisite for a biological response, and even subtle changes in stereochemistry can disrupt this interaction. The reduced similarity score (0.85) of the (S)-isomer of a piperidine analog compared to its (R)-counterpart underscores the critical role of the (R)-configuration in maintaining structural integrity for biological interactions.
Role of Piperidine Ring Substitutions in Modulating Activity
The piperidine ring serves as a versatile scaffold that can be modified at various positions to fine-tune the pharmacological profile of this compound derivatives. Substitutions on the nitrogen atom and at other positions on the ring can significantly impact activity through steric and electronic effects.
Impact of Nitrogen Substitutions on the Piperidine Ring
The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation or the introduction of other functional groups can alter a compound's basicity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its biological activity. For instance, in a series of influenza virus inhibitors, the nature of the substituent on the piperidine nitrogen was found to be critical for antiviral potency. nih.gov The introduction of a carbamate (B1207046) group, for example, resulted in a compound with excellent inhibitory activity. nih.gov
Similarly, in the development of T-type calcium channel inhibitors, N-alkylation of the piperidine ring with an N-phenyl-2-chloroacetamide was a key step in the synthesis of active compounds. afasci.com These modifications can influence how the molecule orients itself within the binding pocket of a receptor or enzyme.
The following table illustrates the effect of N-substitution on the anti-influenza activity of some piperidine-based derivatives. nih.gov
| Compound | N-Substituent | EC₅₀ (µM) |
| 11d | Methyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | --- |
| 11e | Carbamate group | 0.10 |
| 1c | Ethyl 4-(pyridin-4-ylthio)piperidine-1-carboxylate | --- |
EC₅₀ represents the concentration of the compound that inhibits 50% of the viral activity.
Positional and Electronic Effects of Substituents on the Piperidine Ring
Substitutions at other positions on the piperidine ring can also have a profound impact on activity. The position and electronic properties of these substituents can influence the conformation of the ring and its interactions with biological targets.
In a study of piperidine derivatives as inhibitors of Mycobacterium tuberculosis, the introduction of substituents on the piperidine ring was a key strategy to improve potency and drug-like properties. nih.gov For example, modifications at the 4-position of the piperidine ring were explored to reduce lipophilicity and enhance binding affinity. nih.gov The geometry of the substituents can play a crucial role, with some modifications leading to significant improvements in activity while others can abolish it. nih.gov
Research on factor B inhibitors has also highlighted the importance of substitutions on the piperidine ring. The presence of a phenyl group at the 2-position of the piperidine ring in compound 19 led to a significant increase in inhibitory potency compared to a similar compound without this substituent. researchgate.net
Importance of the Benzoate (B1203000) Ester Moiety in Biological Interaction
The benzoate ester moiety is another critical component of the this compound scaffold, playing a significant role in biological interactions. Modifications to this part of the molecule, including changes to the ester group and substitutions on the phenyl ring, can have a substantial effect on activity.
Effects of Esterification and Carboxylic Acid Forms on Activity
The conversion of the carboxylic acid to its methyl ester form can significantly impact a compound's physicochemical properties, such as lipophilicity and membrane permeability. The methyl ester group in this compound enhances its solubility in polar aprotic solvents and can improve its ability to cross biological membranes. This is a common strategy used to create prodrugs, where the ester is hydrolyzed in vivo to release the active carboxylic acid.
In some cases, the carboxylic acid form is essential for activity, as it can form key hydrogen bond interactions with the biological target. dundee.ac.uk However, the ester form can be advantageous for improving bioavailability. The choice between the ester and the carboxylic acid often depends on the specific therapeutic target and the desired pharmacokinetic profile.
Substituent Effects on the Phenyl Ring of the Benzoate
The electronic nature and position of substituents on the phenyl ring of the benzoate moiety can fine-tune the biological activity of these derivatives. Electron-withdrawing and electron-donating groups can alter the electronic distribution of the ring and influence its interaction with the target. science.gov
For example, in a series of RORγt allosteric inverse agonists, the introduction of an ortho-fluoro substituent on the benzoic acid moiety led to a slight decrease in potency. dundee.ac.uk This was attributed to an unfavorable conformation adopted by the molecule to accommodate the fluoro substituent while maintaining essential hydrogen bond interactions. dundee.ac.uk Conversely, in other systems, halogen substitutions like chloro and bromo have been shown to be well-tolerated or even beneficial for activity. nih.gov
The following table summarizes the effects of various substituents on the phenyl ring of different benzoate derivatives.
| Compound Class | Phenyl Ring Substituent | Observed Effect on Activity | Reference |
| RORγt Inverse Agonists | ortho-Fluoro | Slight decrease in potency | dundee.ac.uk |
| MenA Inhibitors | 4-Fluoro | Lowest potency among para-substituted analogs | nih.gov |
| MenA Inhibitors | 4-Chloro | Potency comparable to lead compound | nih.gov |
| MenA Inhibitors | 4-Bromo | Potent inhibition | nih.gov |
| MenA Inhibitors | 3-Bromo | Potent inhibition, similar to 4-bromo analog | nih.gov |
These findings underscore the intricate interplay between the various structural components of this compound derivatives and their resulting biological activity. A thorough understanding of these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.
Aromatic Ring System Criticality for Target Interaction
The integrity and substitution pattern of the aromatic ring in derivatives of this compound are pivotal for their interaction with biological targets. Structure-activity relationship (SAR) studies consistently demonstrate that modifications to this moiety can lead to significant changes in potency and activity. Research indicates that the phenyl group often serves as a crucial anchor, engaging in essential binding interactions within the target protein.
Investigations into a variety of molecular scaffolds related to this compound have underscored the importance of the aromatic system. For instance, in the development of STAT3 inhibitors based on a benzoic acid scaffold, replacing the aromatic ring with heterocyclic systems such as pyridine (B92270), pyridine-N-oxide, or oxazole (B20620) resulted in a significant reduction in inhibitory activity. acs.org This suggests that the specific electronic and steric properties of the benzene (B151609) ring are optimal for binding to the target. Similarly, for antagonists of the P2Y14 receptor, computational and empirical studies have explored the replacement of a core phenyl ring. unife.it Docking studies predicted that while other aromatic systems like pyridine might fit the receptor, pyrimidine-containing analogues would be less effective. unife.it
Furthermore, the substitution pattern on the aromatic ring is a critical determinant of biological efficacy. In the context of inhibitors for Mycobacterium tuberculosis MenA, the position of substituents on the aromatic ring of piperidine derivatives was shown to be crucial. nih.gov Compared to the unsubstituted analog, derivatives with substitutions at the para- and meta-positions showed a two- to fourfold improvement in both enzyme inhibition and antibacterial activity. nih.gov Conversely, ortho-substituted derivatives only showed enhanced MenA inhibition without a corresponding improvement in antibacterial effects. nih.gov In another example involving sulfamoyl benzamidothiazoles, the removal of two methyl groups from a phenyl substituent rendered the compounds inactive, indicating that a bis-substituted phenyl ring may be essential for activity. nih.gov
The following table summarizes key findings from various studies on how modifications to the aromatic ring system affect the biological activity of related compounds.
| Parent Scaffold/Series | Target | Aromatic Ring Modification | Observed Effect on Activity | Reference |
| Benzoic Acid Analogues | STAT3 | Replacement of benzene with pyridine, pyridine-N-oxide, or oxazole | Greatly reduced in vitro inhibitory activity. | acs.org |
| Benzoic Acid Analogues | STAT3 | Aromatic methyl substitutions (Gly-linker series) | Significantly reduced ability to disrupt STAT3 DNA-binding. | acs.org |
| Benzoic Acid Analogues | STAT3 | Aromatic methyl substitutions (Ala-linker series) | Comparable or slightly improved STAT3-inhibitory activity. | acs.org |
| Piperidine Derivatives | M. tuberculosis MenA | meta- and para-bromo substitution | Two- to fourfold improved inhibitory and antibacterial activity. | nih.gov |
| Piperidine Derivatives | M. tuberculosis MenA | ortho-substitution | Improved MenA inhibition but not antibacterial activity. | nih.gov |
| Benzamidothiazole Derivatives | NF-κB Pathway | Removal of methyl groups from a 2,5-dimethylphenyl ring | Inactive compounds, suggesting a bis-substituted phenyl is necessary. | nih.gov |
| Naphthalene/Benzoic Acid Derivatives | P2Y14 Receptor | Replacement of 5-phenyl with thiophene | Prediction of favorable interaction. | unife.it |
| Naphthalene/Benzoic Acid Derivatives | P2Y14 Receptor | Replacement of benzene with pyridine | Predicted to fit the receptor better than pyrimidine. | unife.it |
These findings collectively highlight that the aromatic ring of this compound and its analogs is not merely a passive structural component. Its electronic nature, potential for specific interactions (like π-π stacking or cation-π interactions), and the precise positioning of substituents are critical factors that govern the molecule's ability to bind effectively to its biological target.
Pharmacological and Biochemical Investigations in Vitro and Preclinical in Vivo
Enzyme Inhibition Studies
The structural framework of Methyl 4-(piperidin-2-yl)benzoate, particularly the piperidine (B6355638) ring, suggests its potential as an enzyme inhibitor. Research has focused on its interaction with specific enzymes involved in various pathological pathways.
Factor B: The alternative pathway (AP) of the complement system is a critical component of innate immunity, and its dysregulation is implicated in several diseases. Factor B (FB), a serine protease, is a key enzyme in this pathway, making it a significant therapeutic target. nih.govsci-hub.se Structural analogs of this compound have been investigated as Factor B inhibitors. For instance, the compound 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid, known as LNP023 or Iptacopan, which shares the piperidin-2-yl)benzoic acid scaffold, has been identified as a potent and selective inhibitor of Factor B. nih.govresearchgate.net This inhibition is achieved by binding to the active site of Factor B and its catalytically active fragment, Bb. researchgate.net The piperidine moiety in these types of compounds provides suitable vectors to interact with key pockets within the Factor B enzyme. sci-hub.se
MenA (Menaquinone Biosynthesis): There is currently no available research data from the provided sources detailing the interaction of this compound with the enzyme MenA.
The inhibitory potency of compounds is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.
For a structural analog of this compound, a piperidine derivative with a carboxylic acid modification, a potent inhibitory concentration against Factor B was observed. The enantiomer, (−)-35, demonstrated an IC50 value of 0.033 µM. sci-hub.se Other piperidine derivatives have also shown measurable IC50 values, such as a piperidine derivative (compound 18 in the study) which had an IC50 of 50 µM against Factor B. sci-hub.se
| Compound | Target Enzyme | IC50 Value (µM) | Source |
|---|---|---|---|
| (-)-35 (Piperidine derivative) | Factor B | 0.033 | sci-hub.se |
| Piperidine derivative 18 | Factor B | 50 | sci-hub.se |
Receptor Binding and Modulation Studies
The piperidine moiety is a common feature in many neuroactive compounds, suggesting that this compound may interact with various neurotransmitter receptors.
Compounds structurally similar to this compound are recognized as potential ligands for dopamine (B1211576) and serotonin (B10506) receptors. The piperidine-piperazine class of compounds, for example, has demonstrated ligand activity for these neurotransmitter receptors and their transporters. google.com The interaction with these receptors is a key aspect of their neuropharmacological activity. Studies on related structures have shown that they can modulate serotonergic and dopaminergic pathways, which are crucial in regulating mood, anxiety, and neurodegenerative processes. dovepress.com A comparative analysis of receptor-interaction models for serotonin 5-HT2 and dopamine D2 receptor antagonists suggests a common pharmacophore, which can include a piperidine structure. nih.gov
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that mediate signals from a wide array of stimuli. nih.gov The potential for this compound and its analogs to bind to GPCRs is an active area of research. For instance, tert-butyl 4-(piperidin-2-yl)benzoate, a closely related compound, is suggested to interact with G protein-coupled receptors, potentially influencing pathways related to metabolic regulation. evitachem.com The piperidine ring is a known ligand for various receptors, including many within the GPCR family. unifi.it The activation of GPCRs initiates a cascade of intracellular events, starting with the binding of the receptor to a G protein, which then leads to various cellular responses. google.com
Exploration of Preclinical Biological Activities
Preclinical studies provide foundational knowledge about a compound's biological effects before any human trials. Biodistribution studies in rats with a radiolabeled muscarinic antagonist containing a piperidine moiety, (R)-[(11)C]-VC-004, showed high brain uptake. nih.gov This indicates that piperidine-based structures can cross the blood-brain barrier and visualize receptors in the brain. nih.gov Such preclinical models are essential for assessing the potential of compounds like this compound as neuroactive agents. For example, preclinical studies on similar compounds have explored neuroprotective effects against oxidative stress in neuronal cells, with results showing a significant reduction in cell death.
Antimicrobial Properties (e.g., Antibacterial, Antifungal)
While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available literature, research on structurally similar compounds and derivatives provides insights into the potential antimicrobial activity of this chemical scaffold. The piperidine ring is a common feature in many compounds exhibiting antimicrobial effects.
Derivatives of piperidine have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. For instance, a series of N'-arylidene-4-(2-(piperidin-1-yl)ethoxy)benzohydrazides were synthesized and tested against various bacterial and fungal strains. These compounds showed moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. However, they were found to be inactive against the fungus Candida albicans at the tested concentration.
Furthermore, research into dual inhibitors of bacterial DNA gyrase and topoisomerase IV has highlighted the efficacy of compounds containing a piperidine moiety. Certain novel benzothiazole (B30560) derivatives with a piperidine substituent have demonstrated excellent broad-spectrum antibacterial activities against multidrug-resistant (MDR) Staphylococcus aureus strains and Gram-negative bacteria like Acinetobacter baumannii and Klebsiella pneumoniae.
Although not a direct analogue, the related compound (R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride has been noted for its antimicrobial potential. It has shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties. The proposed mechanism for this class of compounds involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication.
Table 1: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound/Derivative Class | Test Organism | Activity/MIC | Source |
|---|---|---|---|
| N'-arylidene-4-(2-(piperidin-1-yl)ethoxy)benzohydrazides | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Moderate to good activity | |
| N'-arylidene-4-(2-(piperidin-1-yl)ethoxy)benzohydrazides | Candida albicans | Inactive | |
| Novel benzothiazole piperidine derivatives | Multidrug-resistant Staphylococcus aureus | MICs <0.03125–0.25 μg/mL | |
| Novel benzothiazole piperidine derivatives | Acinetobacter baumannii, Klebsiella pneumoniae | MICs 1–4 μg/mL | |
| (R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride | Staphylococcus aureus, Enterococcus faecalis | MICs 0.03125–0.25 μg/mL |
Anti-inflammatory Potential
The anti-inflammatory potential of this compound has not been directly established in scientific literature. However, the study of related piperidine-containing compounds suggests that this structural motif can be a key component for developing novel anti-inflammatory agents.
For example, a series of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones were synthesized and their anti-inflammatory activities were assessed. Certain compounds in this series demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. In preclinical in vivo models, these compounds significantly reduced carrageenan-induced paw edema in rats.
While the specific biological activity of methyl 4-(3-nitro-6-oxopiperidin-2-yl)benzoate is not well-documented, it is noted that compounds with similar structures have been associated with a range of biological activities, including anti-inflammatory effects. This suggests that the core structure, which shares the piperidin-2-yl benzoate (B1203000) framework, may be amenable to modifications that elicit anti-inflammatory responses.
Table 2: Anti-inflammatory Activity of Selected Piperidin-4-one Derivatives
| Compound | Assay | Effect | Source |
|---|---|---|---|
| N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6) | Inhibition of LPS-stimulated TNF-α, IL-6, IL-1β, PGE2, and NO production in RAW 264.7 cells | Potent anti-inflammatory activity | |
| N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10) | Inhibition of LPS-stimulated TNF-α, IL-6, IL-1β, PGE2, and NO production in RAW 264.7 cells | Potent anti-inflammatory activity | |
| c6 and c10 | Carrageenan-induced paw edema in rats | Significant decrease in edema |
Utility as Lead Compounds in Drug Discovery Research
This compound and its structural isomers are valuable scaffolds in drug discovery and medicinal chemistry. The piperidine ring is a privileged structure in pharmaceutical development due to its ability to interact with various biological targets.
Compounds such as (R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride have been investigated as lead compounds in drug discovery. The structural framework of this compound, combining a piperidine ring with a methyl benzoate moiety, makes it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications.
The 4-yl isomer, methyl 4-(piperidin-4-yl)benzoate hydrochloride, serves as a precursor for compounds targeting neurological and cardiovascular systems. Derivatives of this compound have been explored for their antiproliferative effects against cancer cell lines and for their potential as therapeutic agents for neurological disorders by modulating the activity of dopamine and serotonin receptors.
The versatility of the piperidine scaffold allows for functionalization at various positions, enabling the exploration of structure-activity relationships. For example, modifications to the piperidine ring of related compounds have been shown to influence potency and selectivity for biological targets. This adaptability underscores the utility of compounds like this compound as building blocks in the design and synthesis of novel therapeutic agents.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. epstem.net DFT methods are employed to solve the electronic structure of many-body systems, offering a balance between accuracy and computational cost for molecules of pharmaceutical interest. nih.gov These calculations provide optimized molecular geometry, electronic properties, and vibrational frequencies. researchgate.net
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com
A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govwuxiapptec.com The specific energy values can be calculated using various DFT functionals and basis sets, such as B3LYP/6-311++G(d,p). nih.govworldscientific.com For related heterocyclic compounds, HOMO-LUMO energy gaps have been calculated to be in the range of 3.3 to 4.5 eV, which reflects their chemical stability and potential for orbital interactions. irjweb.comworldscientific.com
| Computational Method | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| DFT/B3LYP | 6-311++G(d,p) | -6.30 | -1.81 | 4.49 |
| DFT/PBEPBE | 6-31G | -2.05 | -4.35 | 2.30 |
| HF | 3-21G | -2.50 | -8.54 | 6.04 |
| MP2 | 3-21G | -2.25 | -8.34 | 6.09 |
This table presents hypothetical data for Methyl 4-(piperidin-2-yl)benzoate based on calculations performed on analogous structures to illustrate how different computational methods can influence the resulting energy values. researchgate.net
The HOMO-LUMO energy gap is a direct indicator of a molecule's stability and reactivity. researchgate.netwuxiapptec.com A molecule with a large energy gap is generally considered "hard," less reactive, and more stable, whereas a molecule with a small gap is "soft," more reactive, and less stable. nih.gov
Beyond the frontier orbitals, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the oxygen atoms of the ester group and the nitrogen atom of the piperidine (B6355638) ring would be expected to be regions of negative potential, indicating their role as nucleophilic or hydrogen-bond accepting sites.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, used to understand the molecular basis of ligand-receptor interaction and to screen virtual libraries for potential drug candidates. researchgate.netf1000research.com
Docking algorithms place the ligand into the binding site of a protein in various conformations and orientations, scoring each pose based on a force field that estimates the binding free energy. The resulting docking score provides a prediction of the binding affinity. researchgate.net Derivatives and analogs of this compound have been explored as inhibitors for various protein targets, including complement Factor B, a key serine protease in the alternative pathway of the complement system. google.comresearchgate.net
Computational docking studies can effectively predict how molecules like this compound fit into the active site of a target protein. The binding mode reveals the specific conformation of the ligand and its key interactions with the protein, guiding medicinal chemists in the rational design of analogs with improved potency and selectivity. unife.it
| Target Protein | Ligand | Predicted Binding Affinity (Ki, nM) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Complement Factor B | (S)-Methyl 4-(piperidin-2-yl)benzoate | 50 | -8.9 | Arg253, Lys77, Tyr102 |
| Complement Factor B | (R)-Methyl 4-(piperidin-2-yl)benzoate | 120 | -7.5 | Arg253, Tyr102 |
| DNA Gyrase | (S)-Methyl 4-(piperidin-2-yl)benzoate | 550 | -6.5 | Asp73, Gly77 |
| P2Y14 Receptor | (S)-Methyl 4-(piperidin-2-yl)benzoate | 85 | -8.2 | Lys77, His184, Arg253 |
This table presents hypothetical docking results to illustrate the type of data generated in such studies. Binding affinities and interacting residues are target-specific.
A detailed analysis of the docked pose is crucial for understanding the driving forces of ligand binding. This involves identifying specific intermolecular interactions, the most important of which are often hydrogen bonds. mdpi.com A stable ligand-protein complex is often characterized by a network of hydrogen bonds that anchor the ligand within the binding pocket. uni-regensburg.de This network can involve direct interactions between the ligand and amino acid side chains or the protein backbone, as well as indirect, water-mediated interactions. nih.govresearchgate.net
For this compound, the ester's carbonyl oxygen is a potential hydrogen bond acceptor, while the piperidine N-H group is a potential hydrogen bond donor. In a hypothetical binding mode with Factor B, the N-H group could form a hydrogen bond with a backbone carbonyl or an acidic residue like aspartate or glutamate, while the ester group could interact with basic residues like lysine (B10760008) or arginine. unife.it The phenyl ring can also participate in hydrophobic or π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or histidine. unife.it
Conformational Analysis and Stereochemical Considerations using Computational Methods
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and stereochemistry. Computational methods are essential for exploring the conformational landscape and understanding the implications of chirality.
For this compound, the six-membered piperidine ring is not planar and preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. researchgate.netresearchgate.net The large methyl benzoate (B1203000) substituent at the C2 position is expected to favor the equatorial position over the more sterically hindered axial position. Computational energy calculations can quantify this preference.
Furthermore, the C2 carbon of the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-Methyl 4-(piperidin-2-yl)benzoate and (S)-Methyl 4-(piperidin-2-yl)benzoate. sigmaaldrich.com These enantiomers are non-superimposable mirror images and can exhibit significantly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral. Molecular docking studies are critical for predicting and explaining these differences, as the (R) and (S) enantiomers will have distinct binding modes and affinities due to their different spatial arrangements. For example, one enantiomer might fit perfectly into a binding pocket, forming several key interactions, while its mirror image may fit poorly or be unable to form the same stabilizing bonds.
Analytical Methodologies and Characterization in Research
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and connectivity of methyl 4-(piperidin-2-yl)benzoate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum of a related compound, methyl 4-(piperidin-4-yl)benzoate hydrochloride, in DMSO-d₆, displays characteristic signals for the aromatic protons in the range of δ 7.4–8.0 ppm. The methoxy (B1213986) group protons typically appear as a singlet around δ 3.8 ppm, while the piperidine (B6355638) protons resonate in the δ 2.8–3.2 ppm region. For a similar structure, methyl 4-((tetrahydrofuran-2-yl)thio)benzoate, the aromatic protons appear as multiplets between δ 7.44-7.99 ppm, and the methoxy singlet is observed at δ 3.88 ppm. epfl.ch
¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. For instance, in a derivative, the carbon signals for the aromatic ring and the piperidine ring are distinctly observed. rsc.orgnih.gov In a related compound, methyl 4-((tetrahydrofuran-2-yl)thio)benzoate, the carbonyl carbon of the ester is found at δ 166.89 ppm, while the aromatic carbons resonate between δ 127.63-143.27 ppm. The methoxy carbon appears at δ 52.13 ppm. epfl.ch
COSY (Correlated Spectroscopy): 2D NMR techniques like COSY are utilized to establish correlations between coupled protons, which helps in assigning the complex proton signals of the piperidine ring and confirming the connectivity within the molecule. dergipark.org.tr
Table 1: Representative NMR Data for Related Compounds
| Compound | Nucleus | Solvent | Chemical Shift (δ ppm) |
|---|---|---|---|
| Methyl 4-(piperidin-4-yl)benzoate HCl | ¹H | DMSO-d₆ | 8.0–7.4 (aromatic), 3.8 (methoxy), 3.2–2.8 (piperidine) |
| Methyl 4-((tetrahydrofuran-2-yl)thio)benzoate | ¹H | CDCl₃ | 7.99–7.85 (m, 2H), 7.60–7.44 (m, 2H), 5.77 (dd, 1H), 4.09–3.93 (m, 2H), 3.88 (s, 3H), 2.50–2.33 (m, 1H), 2.11–1.81 (m, 3H) epfl.ch |
| Methyl 4-((tetrahydrofuran-2-yl)thio)benzoate | ¹³C | CDCl₃ | 166.89, 143.27, 129.94, 128.55, 127.63, 85.97, 67.58, 52.13, 32.69, 24.91 epfl.ch |
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound.
MS and HRMS: Electrospray ionization (ESI) is a common technique for ionizing the molecule. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula. For a related compound, the molecular ion peak [M+H]⁺ was observed, confirming its molecular weight. epfl.ch For example, the HRMS (ESI) of a similar piperidine derivative showed a calculated m/z for [M+Na]⁺ which was in close agreement with the found value. rsc.org
LC-MS (ESI+): Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. chromforum.org This is particularly useful for analyzing complex mixtures and reaction monitoring. The ESI+ mode is often used to generate protonated molecular ions [M+H]⁺ for detection. google.com For instance, the LC-MS analysis of a related piperidine derivative showed the expected molecular ion peak, confirming its identity. google.com
Table 2: Mass Spectrometry Data for Related Compounds
| Compound | Technique | Ionization Mode | Calculated m/z | Found m/z |
|---|---|---|---|---|
| C₂₁H₂₀N₂NaO₆S | HRMS-ESI | [M+Na]⁺ | 451.0934 rsc.org | 451.0938 rsc.org |
| C₁₂H₁₅O₃S | HRMS (ESI/QTOF) | [M+H]⁺ | 239.0736 epfl.ch | 239.0731 epfl.ch |
| C₂₉H₂₉F₆N₂O₄ | HRMS (ESI) | [M+H]⁺ | 583.2027 mpg.de | 583.2027 mpg.de |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of a related naphthalimide derivative containing a piperidinyl group showed characteristic absorption bands. beilstein-journals.org For a similar chromophore, 4-N,N-dimethylamino benzoic acid linked to a piperidine, the absorption spectrum was influenced by solvent polarity, with a bathochromic shift observed in more polar solvents. researchgate.net
Chromatographic Analysis Techniques
Chromatographic methods are essential for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. google.com Reversed-phase HPLC, often using a C18 column with a mobile phase such as acetonitrile (B52724) and water, is commonly employed. nih.govresearchgate.net The purity is typically assessed by the peak area percentage at a specific UV detection wavelength, such as 254 nm. nih.gov
Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. google.com Silica gel plates are typically used as the stationary phase, and a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, serves as the mobile phase. rsc.org The spots are visualized under UV light. rsc.org For a related compound, the Rƒ value was reported as 0.55 in a 1:1 mixture of ethyl acetate and petroleum ether. rsc.org
X-ray Crystallography for Structural Elucidation and Ligand-Protein Co-crystallization
X-ray crystallography is a powerful analytical technique that provides definitive three-dimensional structural information of crystalline compounds at the atomic level. This methodology is instrumental in unequivocally determining the stereochemistry, conformation, and packing of molecules within a crystal lattice. In the context of drug discovery and development, X-ray crystallography is also pivotal for understanding ligand-protein interactions through the analysis of co-crystallized complexes.
Structural Elucidation of this compound Derivatives
While a comprehensive, publicly available single-crystal X-ray diffraction study solely on this compound is not widely reported in the primary literature, the technique has been successfully applied to its derivatives, providing critical structural insights. For instance, the absolute stereochemistry of a closely related compound, (+)-methyl 4-((2S,4S)-4-methoxypiperidin-2-yl)benzoate, was unequivocally confirmed using X-ray single-crystal diffraction google.com. This demonstrates the capability of the method to resolve any ambiguities in the spatial arrangement of the atoms, which is crucial for understanding its biological activity and for the synthesis of stereochemically pure compounds.
The process of structural elucidation by X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The data obtained from such an analysis provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
Below is a representative table of crystallographic data that would be obtained from a single-crystal X-ray analysis of a derivative of this compound.
| Parameter |
Note: The crystal data presented above is hypothetical and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study. The confirmation of stereochemistry for the derivative is based on the cited patent.
Ligand-Protein Co-crystallization
The co-crystallization of a ligand with its protein target is a cornerstone of structure-based drug design. This technique allows for the direct visualization of the binding mode of the ligand within the active site of the protein. By obtaining a high-resolution crystal structure of the complex, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the ligand's binding affinity and selectivity.
Complex Formation: Incubating the purified target protein with an excess of this compound.
Crystallization Screening: Setting up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature) to obtain diffraction-quality crystals of the protein-ligand complex.
Data Collection and Structure Determination: Collecting X-ray diffraction data from the co-crystal and solving the three-dimensional structure.
The insights gained from such a study would be invaluable for optimizing the structure of this compound to enhance its potency and selectivity for a given biological target. The detailed knowledge of the binding pocket and the ligand's orientation within it provides a rational basis for designing new analogs with improved pharmacological properties.
Metabolic Studies in Vitro and Preclinical in Vivo
Identification of Metabolic Pathways (e.g., Ester Hydrolysis, Hydroxylation, Conjugation)
The metabolism of Methyl 4-(piperidin-2-yl)benzoate is expected to proceed through three primary pathways: ester hydrolysis, hydroxylation of the piperidine (B6355638) or aromatic ring, and subsequent conjugation of the resulting metabolites.
Ester Hydrolysis: The most significant and primary metabolic pathway for benzoate (B1203000) esters is hydrolysis. chemguide.co.uk This Phase I reaction involves the cleavage of the methyl ester group to yield the corresponding carboxylic acid, 4-(piperidin-2-yl)benzoic acid, and methanol (B129727). chemguide.co.uk Studies on analogous compounds, such as the synthetic cannabinoid QMPSB (quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate), confirm that ester hydrolysis is a crucial and often extensive step in their metabolism. nih.govnih.govuni-saarland.de This reaction transforms the lipophilic ester into a more polar carboxylic acid, facilitating its elimination.
Hydroxylation: Another key Phase I metabolic transformation is hydroxylation, which involves the introduction of a hydroxyl (-OH) group onto the compound's structure. nih.gov For this compound, this can occur at several positions. Oxidative reactions are likely to target the piperidine ring, leading to the formation of various mono- or dihydroxy-isomers. nih.govebi.ac.uk The aromatic benzoate ring is also a potential site for hydroxylation. ebi.ac.uk Research on piperidine-containing drugs shows that cytochrome P450 enzymes are critical for such metabolic oxidations.
Conjugation: The polar metabolites formed during Phase I reactions, such as the carboxylic acid from hydrolysis and the hydroxylated products, can undergo Phase II conjugation reactions. nih.govebi.ac.uk The most common conjugation pathway is glucuronidation, where glucuronic acid is attached to the molecule. nih.gov This process significantly increases the water solubility of the metabolites, preparing them for excretion. Sulfation is another possible conjugation pathway. nih.gov Studies on similar structures have identified glucuronides of the ester hydrolysis products and hydroxylated metabolites as major final products. nih.govnih.govuni-saarland.de
Table 1: Potential Metabolic Pathways and Metabolites of this compound (Inferred from Analogs)
| Pathway | Description | Potential Metabolite(s) | References |
| Ester Hydrolysis | Cleavage of the methyl ester bond. | 4-(piperidin-2-yl)benzoic acid | chemguide.co.uknih.govnih.gov |
| Hydroxylation | Addition of a hydroxyl group to the piperidine or benzoate ring. | Hydroxy-methyl 4-(piperidin-2-yl)benzoate, Methyl 4-(hydroxy-piperidin-2-yl)benzoate | nih.govebi.ac.uk |
| Conjugation (Glucuronidation) | Attachment of glucuronic acid to hydroxyl or carboxyl groups. | 4-(piperidin-2-yl)benzoic acid glucuronide, Hydroxylated metabolite glucuronides | nih.govnih.govuni-saarland.de |
Enzyme Mapping of Metabolic Transformations (e.g., Cytochrome P450s, Carboxylesterases)
The biotransformation of this compound is catalyzed by specific enzyme families, primarily carboxylesterases and cytochrome P450s.
Carboxylesterases (CES): The hydrolysis of the ester bond is predominantly mediated by carboxylesterases (hCES). nih.govnih.gov In vitro studies on structurally related compounds have shown that hCES1 isoforms are major contributors to this reaction. nih.govuni-saarland.de In some cases, non-enzymatic hydrolysis can also occur, but the enzymatic pathway is typically more significant. nih.govnih.gov
Cytochrome P450 (CYP) Enzymes: The oxidative metabolism, specifically hydroxylation, is carried out by the cytochrome P450 (CYP) superfamily of enzymes. Research on the metabolism of analogous piperidine-containing compounds has identified several CYP isozymes as being involved. The main contributors are typically from the CYP2C and CYP3A subfamilies, including CYP2C8, CYP2C9, CYP3A4, and CYP3A5. nih.govnih.govuni-saarland.de Other isoforms, such as CYP2B6 and CYP2C19, have also been shown to play a role in the hydroxylation of similar structures. nih.gov The involvement of multiple CYP enzymes suggests a low probability of drug-drug interactions resulting from the inhibition of a single isozyme. nih.govuni-saarland.de
Table 2: Enzymes Potentially Involved in the Metabolism of this compound (Inferred from Analogs)
| Enzyme Family | Specific Isoforms | Metabolic Reaction | References |
| Carboxylesterases | hCES1 | Ester Hydrolysis | nih.govuni-saarland.de |
| Cytochrome P450 | CYP2C8, CYP2C9, CYP2C19, CYP2B6, CYP3A4, CYP3A5 | Hydroxylation | nih.govnih.govuni-saarland.de |
Application of Isotopically Labeled this compound for Metabolic Research
Isotopic labeling is a powerful tool in metabolic research to trace the fate of a drug in a biological system. This involves replacing one or more atoms of the compound with their heavier, non-radioactive (stable) or radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or carbon-11 (B1219553) (¹¹C).
While specific studies detailing the use of labeled this compound are not prominent, the methodology is standard. A deuterated version of a related compound, for example, allows researchers to track the molecule and its fragments using mass spectrometry. The mass difference between the labeled and unlabeled compound enables precise quantification and differentiation from endogenous molecules in complex biological samples like plasma or urine.
The use of ¹¹C-labeled piperidine derivatives has been documented for in vivo studies using Positron Emission Tomography (PET). nih.gov This technique allows for the non-invasive investigation of a compound's distribution and its binding to specific receptors in the body. nih.gov Furthermore, isotopically labeled analogs are invaluable as internal standards in quantitative bioanalytical assays, helping to accurately determine the concentration of the parent drug and its metabolites in pharmacokinetic studies. google.com The synthesis of deuterated piperidine compounds for use in metabolic profiling has been described, demonstrating the utility of this approach in identifying metabolic patterns. google.comepo.org
Future Research Directions and Research Gaps
Development of Novel Synthetic Strategies for Structurally Complex Methyl 4-(piperidin-2-yl)benzoate Analogues
The synthesis of substituted piperidines is a cornerstone of modern organic and medicinal chemistry. mdpi.com While classical methods for constructing the piperidine (B6355638) ring are well-established, there is a growing need for more efficient and versatile strategies to generate structurally complex analogues of this compound. A significant research gap exists in the development of methods that allow for precise control over stereochemistry and the introduction of diverse functional groups at various positions on the piperidine ring.
Future research should focus on adopting and refining cutting-edge synthetic methodologies. mdpi.com This includes the application of transition-metal-catalyzed C-H activation, which can enable the direct functionalization of the piperidine core without the need for pre-installed activating groups. mdpi.com Another promising avenue is the use of biocatalysis, employing enzymes to perform highly selective oxidations or other transformations on the piperidine scaffold, often with exceptional control over stereochemistry. news-medical.net
A modular, two-stage process combining biocatalytic carbon-hydrogen oxidation with nickel-catalyzed radical cross-coupling has recently been highlighted as a powerful tool for simplifying the synthesis of complex piperidines, reducing multi-step processes to as few as two to five steps. news-medical.net Such innovative approaches could dramatically accelerate the discovery of novel drug candidates by making previously inaccessible chemical space readily available for exploration. news-medical.net The development of cost-effective and scalable methods for creating these complex derivatives remains a key challenge for both academic and industrial researchers. mdpi.comnews-medical.net
Table 1: Modern Synthetic Strategies for Piperidine Analogues
| Synthetic Strategy | Description | Potential Advantages for Analogue Synthesis | Research Focus |
|---|---|---|---|
| C-H Activation/Functionalization | Direct introduction of functional groups onto the piperidine ring's C-H bonds using a metal catalyst. mdpi.com | Reduces the number of synthetic steps, avoids the need for protecting groups, and allows for late-stage diversification. | Developing catalysts with higher regioselectivity and stereoselectivity; expanding the scope of compatible functional groups. mdpi.com |
| Biocatalytic Oxidation | Use of enzymes to selectively introduce hydroxyl groups or other functionalities at specific sites on the piperidine molecule. news-medical.net | High stereoselectivity and regioselectivity, environmentally friendly reaction conditions. news-medical.net | Engineering enzymes for novel reactivity and substrate scope; integrating biocatalysis into multi-step synthetic sequences. |
| Radical Cross-Coupling | Formation of new carbon-carbon bonds by connecting different molecular fragments via radical intermediates, often using nickel electrocatalysis. news-medical.net | High efficiency, avoids expensive precious metal catalysts like palladium, simplifies the construction of complex molecules. news-medical.net | Broadening the range of coupling partners; achieving greater control over complex molecular architectures. |
| Modular Synthesis | A multi-stage process that combines different synthetic techniques (e.g., biocatalysis and cross-coupling) to build complex molecules in a stepwise, versatile manner. news-medical.net | Dramatically simplifies the synthesis of high-value piperidines, improves efficiency and cost-effectiveness, and unlocks new molecular spaces for drug discovery. news-medical.net | Creating a toolbox of reliable, modular reactions that can be easily combined to access diverse chemical structures. |
Deeper Elucidation of Molecular Mechanisms Beyond Primary Receptor/Enzyme Binding
While much research on this compound derivatives has focused on their binding affinity to primary biological targets like specific receptors or enzymes, a significant knowledge gap exists regarding their broader molecular mechanisms. The piperidine ring and its associated functional groups can interact with multiple biological macromolecules, leading to a cascade of downstream effects that are not yet fully understood. clinmedkaz.orgresearchgate.net
Future research must move beyond simple binding assays to explore the complete pharmacological profile of these compounds. This includes investigating their influence on intracellular signaling pathways, potential off-target effects, and the activity of their metabolites. Techniques such as chemoproteomics, transcriptomics, and metabolomics can provide a systems-level view of how these molecules perturb cellular functions. For instance, research into related compounds has highlighted effects on various neurotransmitter systems, suggesting that derivatives could modulate multiple receptor activities simultaneously, a factor crucial in treating complex neurological disorders.
Understanding these complex mechanisms is critical for predicting both therapeutic efficacy and potential side effects. A deeper mechanistic insight could also reveal opportunities for polypharmacology, where a single compound is designed to interact with multiple targets to achieve a synergistic therapeutic outcome, a strategy of growing interest for diseases like cancer and neurodegenerative disorders. researchgate.net
Exploration of New Therapeutic Areas and Biological Targets for this compound Scaffolds
The versatility of the piperidine scaffold has led to its inclusion in drugs for a wide range of conditions, including CNS disorders, cancer, and inflammation. arizona.edunih.gov However, the therapeutic potential of the this compound core is likely not yet fully realized. A significant opportunity lies in systematically screening derivatives against a broader array of biological targets and disease models.
One promising and relatively unexplored area is in the treatment of complement-mediated diseases. Recent discoveries have shown that complex piperidinyl indole (B1671886) derivatives can act as potent and selective inhibitors of Factor B, a key enzyme in the alternative pathway of the complement system. researchgate.netsci-hub.se This pathway is implicated in a variety of inflammatory and autoimmune disorders, opening a new therapeutic field for this scaffold. researchgate.net
Furthermore, the known neuropharmacological properties of piperidine derivatives suggest potential applications in treating neuroinflammatory conditions or as multitarget agents for complex diseases like Alzheimer's, where inhibiting targets like beta-secretase (BACE1) and acetylcholinesterase (AChE) is desirable. researchgate.netresearchgate.net The unique ability of the piperidine structure to be combined with diverse molecular fragments makes it an ideal starting point for designing novel molecules aimed at new and challenging biological targets. clinmedkaz.orgresearchgate.net
Table 2: Potential New Therapeutic Targets for this compound Analogues
| Target Class | Specific Target Example | Associated Disease Area | Rationale for Exploration |
|---|---|---|---|
| Complement System Enzymes | Factor B researchgate.netsci-hub.se | Age-Related Macular Degeneration, Paroxysmal Nocturnal Hemoglobinuria (PNH), certain kidney diseases. researchgate.net | Piperidinyl indole derivatives have already demonstrated potent, selective, and orally bioavailable inhibition of Factor B. researchgate.netsci-hub.se |
| Inflammatory Pathway Kinases | Janus Kinases (JAKs) | Rheumatoid Arthritis, Psoriasis, Inflammatory Bowel Disease. | The scaffold's versatility allows for modification to fit into ATP-binding pockets of kinases involved in cytokine signaling. |
| Viral Proteins | Viral Proteases or Polymerases | Influenza, Hepatitis C, other viral infections. | The piperidine ring is a common feature in many approved antiviral drugs and can be adapted to target specific viral enzymes. |
| Ion Channels | Voltage-gated sodium or calcium channels clinmedkaz.orgresearchgate.net | Chronic Pain, Epilepsy, Cardiac Arrhythmias. clinmedkaz.org | Piperidine derivatives are known to modulate ion channel activity, offering a foundation for developing novel channel blockers. researchgate.net |
| Protein-Protein Interactions | p53-MDM2, CDC42-PAK medchemexpress.comnih.gov | Cancer. nih.gov | The three-dimensional nature of the piperidine scaffold is well-suited for designing inhibitors that can disrupt large protein-protein interaction surfaces. |
Advanced Computational Approaches for Rational Design and Optimization of Derivatives
The rational design of new drug candidates can be significantly accelerated through the use of advanced computational methods. researchgate.net While traditional in silico techniques like molecular docking are widely used, there is a research gap in the application of more sophisticated computational approaches to the this compound scaffold.
Future research should leverage a combination of physics-based and artificial intelligence (AI)-based methods. Quantum chemical calculations, for example, can provide deep insights into the electronic properties and reactivity of different analogues, helping to predict their stability and interaction energies with target proteins. researchgate.neteurjchem.com Molecular dynamics (MD) simulations can model the dynamic behavior of a ligand-receptor complex over time, offering a more realistic picture of binding affinity and the conformational changes involved.
Moreover, the rise of AI and machine learning presents a transformative opportunity. Predictive models can be trained on existing data to forecast the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds before they are ever synthesized. clinmedkaz.org Web-based tools like PASS and SwissTargetPrediction already allow for the preliminary screening of new derivatives against vast databases of biological targets, helping to prioritize synthetic efforts and identify novel therapeutic applications. clinmedkaz.orgresearchgate.net Integrating these advanced computational strategies into the drug discovery pipeline will be crucial for efficiently navigating the vast chemical space of possible this compound derivatives and optimizing them for clinical success.
Q & A
Q. Advanced
- X-ray crystallography : Refinement using programs like SHELXL (open-source) confirms bond lengths, angles, and stereochemistry. For example, crystal structures of related benzoate esters (e.g., silicon-based analogs) validate piperidine ring conformations .
- Computational modeling : Density Functional Theory (DFT) calculates electronic properties and predicts reactive sites. Software like Gaussian or ORCA simulates NMR/IR spectra for cross-validation with experimental data .
Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Q. Basic
- NMR : and NMR identify protons and carbons in the piperidine ring (δ 1.5–3.5 ppm) and benzoate ester (δ 3.8–4.2 ppm for OCH).
- IR spectroscopy : Peaks at ~1700 cm (C=O ester) and ~1250 cm (C-O) confirm functional groups.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 256.12 for CHNO) .
What strategies address contradictory data in the biological activity of structurally similar benzoate derivatives?
Q. Advanced
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., methyl 4-(2-cyanopropan-2-yl)benzoate) to identify critical substituents. For example, replacing the piperidine with a pyridine ring may reduce cytotoxicity .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity discrepancies .
How do reaction kinetics and mechanistic studies inform the stability of this compound under physiological conditions?
Q. Advanced
- Hydrolysis kinetics : Monitor ester degradation at pH 7.4 (phosphate buffer, 37°C) via HPLC. Pseudo-first-order rate constants (k ~10 min) indicate susceptibility to esterases.
- Mechanistic probes : Isotopic labeling (O) traces hydrolysis pathways (acid vs. base-catalyzed). Computational transition-state modeling identifies stabilizing interactions (e.g., hydrogen bonding with piperidine nitrogen) .
What purification methods ensure high yield and purity of this compound during synthesis?
Q. Basic
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization : Dissolve in hot ethanol, then cool to −20°C for crystal formation (purity >95%).
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
